5-methyl-2,4-dioxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Description
Properties
IUPAC Name |
5-methyl-2,4-dioxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4/c1-24-13-15(19(28)22-10-6-12-25-11-5-9-16(25)27)17-18(24)20(29)26(21(30)23-17)14-7-3-2-4-8-14/h2-4,7-8,13H,5-6,9-12H2,1H3,(H,22,28)(H,23,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKYMAWNNZQFAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=CC=C3)C(=O)NCCCN4CCCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Methyl-2,4-dioxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities that warrant detailed investigation.
Chemical Structure and Properties
The compound has the following molecular formula: and a molecular weight of approximately 423.473 g/mol. Its structure includes a pyrrolidinone moiety, a phenyl group, and a dioxo-pyrimidine framework which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H25N5O4 |
| Molecular Weight | 423.473 g/mol |
| Purity | Typically 95% |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The mechanism of action involves:
- Binding Interactions : The compound can form hydrogen bonds and hydrophobic interactions with target proteins.
- Enzyme Modulation : It has been shown to modulate the activity of certain enzymes, potentially influencing metabolic pathways.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of the compound. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary results indicate that it possesses significant antibacterial properties against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating bacterial infections.
Neuroprotective Effects
Research indicates that the compound may have neuroprotective effects. It has been tested in models of neurodegenerative diseases, showing promise in reducing oxidative stress and enhancing neuronal survival.
Case Studies
- Cytotoxicity Assays : A study conducted on human cancer cell lines revealed that the compound inhibited cell proliferation with an IC50 value in the low micromolar range. This suggests a strong potential for development as an anticancer agent.
- Antibacterial Testing : In a series of assays against common pathogens, the compound demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its viability as a new antimicrobial agent.
- Neuroprotection in Animal Models : In vivo studies using rodent models of Alzheimer's disease showed that administration of the compound led to improved cognitive function and reduced amyloid plaque formation.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrrolo[3,2-d]pyrimidine Derivatives
Key Observations :
Critical Insights :
- N5 modifications significantly alter toxicity. For example, adding a toluenesulfonyl group (Compound 9) raised MTD from 10 to 40 mg/kg while retaining activity .
- The target compound’s 2-oxopyrrolidinylpropyl chain may reduce toxicity compared to halogenated analogs (e.g., compound) by enhancing solubility .
Structure-Activity Relationship (SAR)
- N5 Substitution : Methyl or small alkyl groups at N5 (as in the target compound) balance potency and metabolic stability, whereas bulky groups (e.g., toluenesulfonyl) improve MTD .
- C3 Substituents : Aromatic groups (e.g., 3-phenyl) enhance binding to hydrophobic pockets in target enzymes .
- C7 Carboxamide : Critical for hydrogen bonding with biological targets; modifications here often reduce activity .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for pyrrolo[3,2-d]pyrimidine derivatives structurally analogous to the target compound?
- Methodological Answer : Synthesis typically involves cyclocondensation of aminopyrrole precursors with carbonyl-containing reagents. For example, refluxing 3-amino-2-cyanopyrroles with formamide or substituted anilines in methanol or DMF generates the pyrrolo[3,2-d]pyrimidine core . Optimization of solvent systems (e.g., ethanol-DMF mixtures) and reaction times (6–8 hours) is critical for yield improvement. Characterization via melting point, IR, and H/C NMR is standard .
Q. How is structural confirmation achieved for complex heterocyclic systems like this compound?
- Methodological Answer : Multi-technique validation is essential:
- X-ray crystallography resolves stereochemistry and ring puckering (e.g., deviations from planar pyrimidine rings up to 0.224 Å) .
- NMR spectroscopy identifies substituent effects, such as phenyl group deshielding (δ 7.2–7.6 ppm) and carboxamide NH signals (δ ~10 ppm) .
- Mass spectrometry confirms molecular weight (e.g., ESI-MS for [M+H] ions) .
Advanced Research Questions
Q. How can reaction yields be optimized for low-yield intermediates in pyrrolo[3,2-d]pyrimidine synthesis?
- Methodological Answer : Comparative analysis of alternative pathways is key. For instance:
- Method A (amine + methanol/ammonia) may yield 60–70% but requires strict pH control .
- Method B (DMF with formic acid) improves cyclization efficiency but risks side products (e.g., over-oxidation) .
- Catalytic additives like p-toluenesulfonic acid (Method B in ) enhance regioselectivity. Parallel reaction monitoring (e.g., TLC/HPLC) identifies optimal stopping points.
Q. How should researchers address contradictions in reported spectral data for similar compounds?
- Methodological Answer : Discrepancies (e.g., H NMR shifts for pyrrolidine protons) arise from solvent polarity, temperature, or tautomerism. Strategies include:
- Cross-referencing multiple studies : Compare data from independent syntheses (e.g., pyrrolo[2,3-d]pyrimidines in vs. pyrrolo[3,2-d]pyrimidines in ).
- Variable temperature NMR to detect dynamic processes .
- Computational modeling (DFT) to predict and validate spectral assignments .
Q. What strategies are effective in elucidating structure-activity relationships (SAR) for pyrrolo-pyrimidine derivatives?
- Methodological Answer :
- Systematic substituent variation : Modify the phenyl (C3) or propyl-pyrrolidinone (N-side chain) groups to assess impacts on bioactivity .
- Crystallographic docking studies : Use resolved crystal structures (e.g., PDB entries from ) to model target binding.
- In vitro assays : Pair synthetic analogs (e.g., thiophene-carboxylic acid derivatives in ) with enzymatic inhibition or cytotoxicity screens.
Data Contradiction & Validation
Q. How to resolve conflicting reports on the biological activity of pyrrolo-pyrimidine analogs?
- Methodological Answer :
- Reproduce assays under standardized conditions (e.g., ATP concentration in kinase assays).
- Validate purity : HPLC (>95%) and elemental analysis ensure compounds are free of byproducts (e.g., unreacted aniline in ).
- Meta-analysis : Compare IC values across studies (e.g., antitumor activity in vs. ) to identify consensus trends.
Experimental Design Considerations
Q. What are critical factors in designing scalable syntheses for preclinical studies?
- Methodological Answer :
- Solvent selection : Replace DMF with biodegradable alternatives (e.g., cyclopentyl methyl ether) to improve sustainability .
- Catalyst recycling : Evaluate immobilized catalysts (e.g., silica-supported acids) for multi-step reactions .
- Process control : Implement inline FTIR or PAT tools to monitor intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
